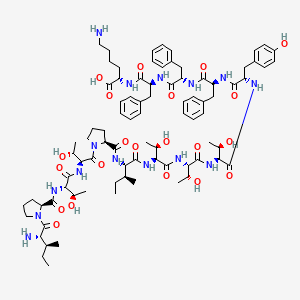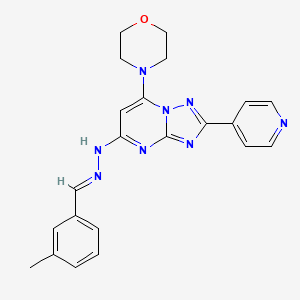
Neochlorogenic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neochlorogenic acid methyl ester can be synthesized through the esterification of neochlorogenic acid with methanol. This reaction typically involves heating neochlorogenic acid with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a specific temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources using acidified methanol. This method is effective in isolating the compound while preserving its biochemical properties . The process includes high-pressure liquid chromatography and electrospray ionization mass spectrometry to ensure purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Neochlorogenic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into different phenolic compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are used in these reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Neochlorogenic acid methyl ester has a wide range of scientific research applications:
Wirkmechanismus
Neochlorogenic acid methyl ester exerts its effects primarily through its antioxidant properties. It activates the Nrf2 signaling pathway, which leads to the transcription of antioxidant proteins such as hemoglobin oxidase-1 and pro-quinone oxidoreductase-1 . These proteins help in reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorogenic acid
- Cryptochlorogenic acid
- Caffeic acid
Uniqueness
Neochlorogenic acid methyl ester is unique due to its specific esterification, which enhances its stability and bioavailability compared to its parent compound, neochlorogenic acid . Its distinct molecular structure allows it to exhibit unique biological activities, such as weak anti-HBV activity and specific antioxidant properties .
Eigenschaften
Molekularformel |
C17H20O9 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |
InChI-Schlüssel |
MZNIJRAPCCELQX-NYCIAPANSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
Kanonische SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)


![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)

![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)



